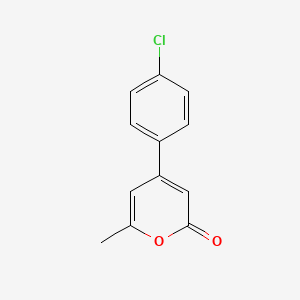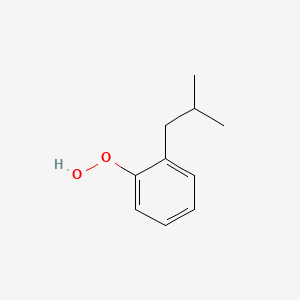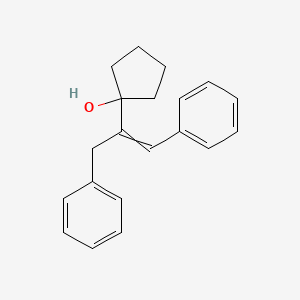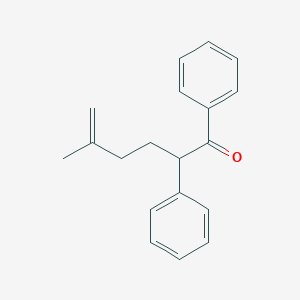![molecular formula C12H28Sn2 B14222409 Trimethyl-[3-methyl-2-(trimethylstannylmethyl)but-2-enyl]stannane CAS No. 826990-14-1](/img/structure/B14222409.png)
Trimethyl-[3-methyl-2-(trimethylstannylmethyl)but-2-enyl]stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl-[3-methyl-2-(trimethylstannylmethyl)but-2-enyl]stannane is an organotin compound with the molecular formula C10H24Sn2. This compound is characterized by the presence of two tin atoms bonded to a hydrocarbon chain, making it a unique organometallic compound. It is known for its applications in organic synthesis and as a reagent in various chemical reactions.
Métodos De Preparación
The synthesis of Trimethyl-[3-methyl-2-(trimethylstannylmethyl)but-2-enyl]stannane typically involves the reaction of trimethyltin chloride with an appropriate alkene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the compound.
Análisis De Reacciones Químicas
Trimethyl-[3-methyl-2-(trimethylstannylmethyl)but-2-enyl]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The trimethylstannyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Trimethyl-[3-methyl-2-(trimethylstannylmethyl)but-2-enyl]stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including drug development.
Industry: It is used in the production of other organotin compounds and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of Trimethyl-[3-methyl-2-(trimethylstannylmethyl)but-2-enyl]stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, affecting their activity and function. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparación Con Compuestos Similares
Trimethyl-[3-methyl-2-(trimethylstannylmethyl)but-2-enyl]stannane can be compared with other organotin compounds such as:
Trimethyltin chloride: A simpler organotin compound with similar reactivity.
Tributyltin oxide: Known for its use as a biocide and antifouling agent.
Tetramethyltin: Another organotin compound used in organic synthesis. The uniqueness of this compound lies in its specific structure and the presence of two tin atoms, which confer distinct chemical properties and reactivity.
Propiedades
Número CAS |
826990-14-1 |
|---|---|
Fórmula molecular |
C12H28Sn2 |
Peso molecular |
409.8 g/mol |
Nombre IUPAC |
trimethyl-[3-methyl-2-(trimethylstannylmethyl)but-2-enyl]stannane |
InChI |
InChI=1S/C6H10.6CH3.2Sn/c1-5(2)6(3)4;;;;;;;;/h1-2H2,3-4H3;6*1H3;; |
Clave InChI |
LQBCFQOCURSIGG-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C[Sn](C)(C)C)C[Sn](C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1-propyl-1H-indole](/img/structure/B14222329.png)
![3-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]propane-1-sulfonic acid](/img/structure/B14222332.png)
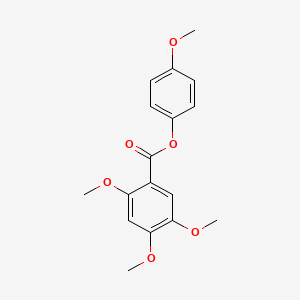
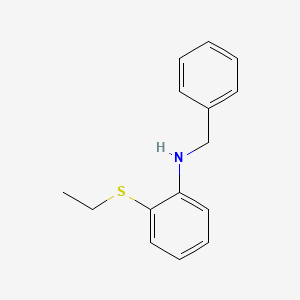
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(pentafluorophenyl)-](/img/structure/B14222358.png)
![6-Chloro-3-(2-phenyl-1,3-thiazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14222360.png)
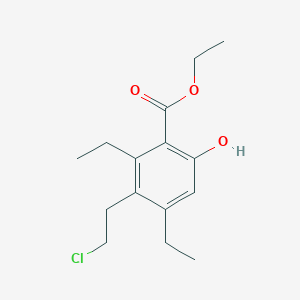

![N~1~-Ethenyl-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14222371.png)
